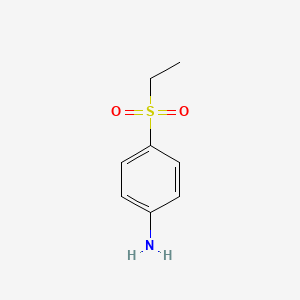

4-(乙烷磺酰基)苯胺

描述

Synthesis Analysis

The synthesis of sulfonated aniline derivatives is a key area of interest. For instance, a series of 4-(methylsulfonyl)aniline derivatives were synthesized to explore their potential as anti-inflammatory agents, targeting the COX-2 enzyme . Another study reported the synthesis of 4-(β-sulfatoethylsulfone)-N-ethyl-aniline, a compound similar to 4-(Ethylsulfonyl)aniline, which was synthesized from its hydroxyethyl precursor using sulfuric acid in a mixed solvent system, achieving high yields and purity . These studies demonstrate the synthetic routes that could be adapted for the synthesis of 4-(Ethylsulfonyl)aniline.

Molecular Structure Analysis

The molecular structure of sulfonated aniline derivatives has been investigated using various spectroscopic techniques. A quantum mechanical study provided insights into the structure of 4-[(4-aminobenzene)sulfonyl]aniline, including its vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies . This analysis is crucial for understanding the electronic and geometric parameters that govern the reactivity and properties of these molecules.

Chemical Reactions Analysis

Sulfonated aniline derivatives participate in a variety of chemical reactions. For example, the polymerization of an aniline heterodimer led to the formation of sulfonated polyaniline, a conductive polymer with potential applications in electronics . Additionally, the insertion of sulfur dioxide into anilines to create sulfonated oxindoles has been demonstrated, showcasing the versatility of aniline derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated aniline derivatives are influenced by their molecular structure. The solubility, conductivity, and electrochemical behavior of these compounds are of particular interest. Sulfonated polyaniline, for example, exhibits solubility in aqueous base and polar solvents, and its electrical conductivity is indicative of its potential use in electronic devices . The self-doped copolymers consisting of N-4-sulfopropylaniline units displayed higher electrical conductivity when bearing N-propylsulfonic acid side chains compared to their sodium N-propylsulfonate counterparts . These properties are essential for the practical application of these materials in various technological domains.

科学研究应用

化学性质

4-(乙烷磺酰基)苯胺的 CAS 号为 6334-01-6,分子量为 185.25 . 它通常储存在 4°C 下,并避光保存 .

聚苯胺的合成

4-(乙烷磺酰基)苯胺可用于合成聚苯胺 . 聚苯胺是一种导电聚合物,由于其低成本、柔韧性、高导电性和易于使用化学或电化学方法生产,已得到广泛应用 .

在电池中的应用

由于其高电导率和优异的环境稳定性,可以从 4-(乙烷磺酰基)苯胺合成聚苯胺,在电池领域具有潜在的应用前景 . 它具有高比电容和良好的循环稳定性 .

在传感器中的应用

从 4-(乙烷磺酰基)苯胺衍生的聚苯胺在传感器领域具有潜在的应用前景 . 它易于合成且具有独特的性质,使其成为传感器技术的有希望的候选材料 .

在超级电容器中的应用

聚苯胺在超级电容器等应用中显示出希望 . 这是由于其高比电容和良好的循环稳定性 .

在光电器件中的应用

聚苯胺在许多光电应用中具有广阔的前景 . 其高电导率、轻重量、易于制造和优异的环境稳定性使其成为用于光电器件的合适材料 .

在废水处理中的应用

聚苯胺在废水处理中也具有广泛的应用 . 其独特的性质使其成为从废水中去除污染物的有效材料 .

在电磁波吸收中的应用

基于聚苯胺的复合材料可以从 4-(乙烷磺酰基)苯胺合成,其在电磁波吸收方面具有潜力 . 然而,在涂层应用中需要解决诸如可加工性、溶解性和分散性等挑战 .

属性

IUPAC Name |

4-ethylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJKYWQOFCTMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212725 | |

| Record name | Aniline, p-(ethylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6334-01-6 | |

| Record name | 4-(Ethylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, p-(ethylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6334-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, p-(ethylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

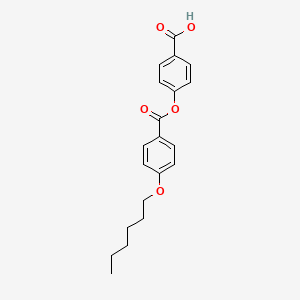

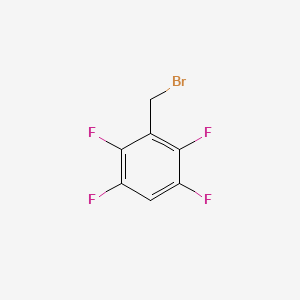

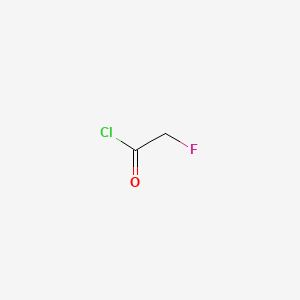

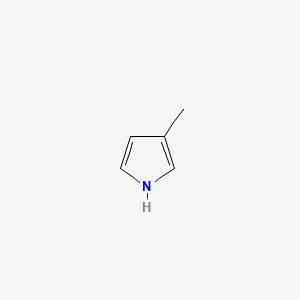

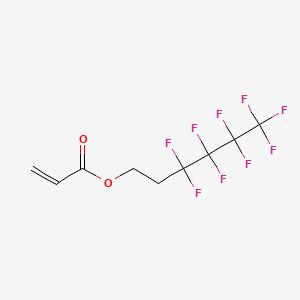

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

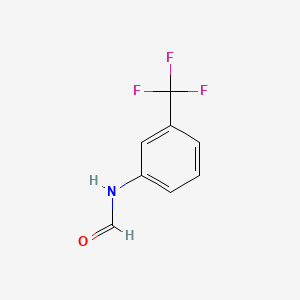

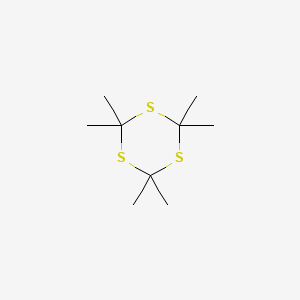

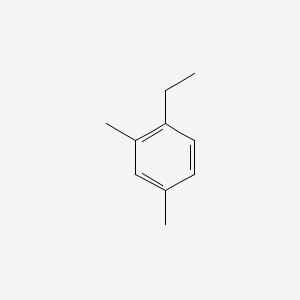

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)

![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)